molecular formula C10H11N3O4 B094054 Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- CAS No. 119-76-6

Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-

Cat. No. B094054
CAS RN: 119-76-6
M. Wt: 237.21 g/mol
InChI Key: BBPXRFUIVJRWKY-UHFFFAOYSA-N
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Description

Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a derivative of 4-nitroaniline, which is widely used in the production of dyes, pigments, and pharmaceuticals. Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain compounds that are involved in various physiological processes. As a result, Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Biochemical and Physiological Effects
Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain compounds that are involved in inflammation and cancer. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- for lab experiments is its availability. It can be easily synthesized using various methods, and it is relatively inexpensive. In addition, it has been extensively studied, and its properties are well-known. However, one of the limitations of Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- is its toxicity. It can be harmful if ingested or inhaled, and it should be handled with care.

Future Directions

There are several future directions for the study of Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-. One direction is the study of its potential use in the treatment of cancer and other diseases. Another direction is the study of its mechanism of action and its interaction with other compounds. In addition, the synthesis of new derivatives of Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- could lead to the discovery of new compounds with unique properties and potential applications in various fields of science.
Conclusion
Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It has been synthesized using various methods, and its mechanism of action has been extensively studied. Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- has been shown to have potential applications in various fields of science, including the treatment of cancer and other diseases. However, its toxicity should be taken into consideration when handling it in lab experiments. Further studies on Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- could lead to the discovery of new compounds with unique properties and potential applications in various fields of science.

Synthesis Methods

Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- can be synthesized using various methods. One of the most common methods is the reaction between 4-nitroaniline and acetic anhydride in the presence of a catalyst. The reaction yields Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- as a yellow crystalline solid. Other methods include the reaction between 4-nitroaniline and acetic acid, or the reaction between 4-nitroaniline and acetyl chloride.

Scientific Research Applications

Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other compounds, including dyes, pigments, and pharmaceuticals. It has also been used as a reagent in organic synthesis reactions. In addition, Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- has been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

N-(3-acetamido-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-6(14)11-8-3-4-10(13(16)17)9(5-8)12-7(2)15/h3-5H,1-2H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPXRFUIVJRWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059495
Record name Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119-76-6
Record name N,N′-(4-Nitro-1,3-phenylene)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(4-nitro-1,3-phenylene)bis(acetamide)
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